methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Medicinal chemistry Kinase inhibitors Physicochemical profiling

For medicinal chemists facing supply bottlenecks with key kinase inhibitor scaffolds, methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate provides a validated ALK5/p38 hinge-binding pharmacophore. - Precise 2-pyridyl substitution ensures selective kinase hinge coordination. - Ester handle enables rapid amide library diversification. - High purity (≥95%) minimizes side reactions in fragment growing.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 2098071-21-5
Cat. No. B1482396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
CAS2098071-21-5
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(NN=C1)C2=CC=CC=N2
InChIInChI=1S/C10H9N3O2/c1-15-10(14)7-6-12-13-9(7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13)
InChIKeyAZSYNYITJXDDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Key Properties


Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic building block comprising a 1H-pyrazole core with a pyridin-2-yl substituent at the 3-position and a methyl carboxylate ester at the 4-position [1]. This substitution pattern is characteristic of a privileged scaffold in medicinal chemistry, as 3-(pyridin-2-yl)-1H-pyrazole derivatives have been extensively explored as kinase inhibitors, particularly targeting ALK5 (TGF-β type I receptor), p38 MAPK, and other therapeutically relevant kinases [2]. The compound exists as a crystalline solid with a molecular weight of 203.2 g/mol and is commercially available at research-grade purities typically ≥95% . Its combination of a hydrogen bond donor (pyrazole NH), a basic pyridine nitrogen, and an ester handle for further derivatization makes it a versatile intermediate for constructing more elaborate bioactive molecules.

Scaffold Privileged pyrazole for kinase inhibitor design
Derivatization Methyl ester handle for amide library synthesis
Motif 2-Pyridyl group targets kinase hinge region

Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Irreplaceable Scaffold


Substituting methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate with a generic pyrazole carboxylate or a regioisomeric analog fundamentally alters key molecular recognition features essential for target engagement. The 2-pyridyl substituent at the 3-position provides a critical bidentate hydrogen bond acceptor motif that coordinates with the hinge region of kinase ATP-binding pockets, a pharmacophore element absent in simple alkyl or aryl pyrazoles [1]. Furthermore, the specific N1-H tautomer of this compound influences both solubility and metabolic stability compared to N1-methylated analogs, which lack the hydrogen bond donor capacity and exhibit distinct physicochemical profiles [2]. The 4-carboxylate ester also serves as a tractable handle for SAR exploration, whereas analogs with acid or amide functionalities at this position demonstrate altered reactivity and are often less suitable for late-stage diversification due to competing side reactions [3].

Hinge-binding motif
The 2-pyridyl substituent is critical for kinase hinge recognition; alkyl or aryl pyrazoles may lack this interaction.
Hydrogen bond donor
N1-H tautomer provides a donor; N-methyl analogs alter solubility and target engagement profiles.
Synthetic handle
Methyl ester offers balanced reactivity; acid or amide analogs may reduce diversification efficiency.

Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Comparison with Key Analogs


Structural and Physicochemical Differences vs. N-Methyl Analog

The N1-H pyrazole of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (MW 203.2 g/mol, CAS 2098071-21-5) provides a hydrogen bond donor (HBD) count of 1, whereas the N1-methyl analog methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (MW 217.23 g/mol, CAS 2098141-76-3) has an HBD count of 0 . This difference directly impacts predicted solubility and permeability: the N1-H compound has a lower computed LogP (estimated ~0.8-1.2) compared to the N1-methyl analog (estimated ~1.5-1.9), consistent with class-level trends for pyrazole esters [1].

Structural Comparison
Class-level
Target HBD = 1, MW 203 g/mol; N-methyl analog HBD = 0, MW 217 g/mol. LogP lower for N1-H.
HBD supports target engagement and aqueous compatibility
LogP estimates based on class-level inference
Medicinal chemistry Kinase inhibitors Physicochemical profiling

Predicted Kinase Inhibitory Activity

In silico prediction (PASS) for methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate yields high probability scores (Pa > 0.9) for DNA synthesis inhibition (Pa = 0.991), apoptosis agonism (Pa = 0.979), and antineoplastic activity (Pa = 0.961) [1]. In contrast, the corresponding carboxylic acid analog 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152539-92-8) shows a markedly different predicted profile, with no reported kinase inhibition data in public databases and lower predicted antineoplastic probability due to the absence of the ester moiety [2].

Predicted Activity
Data to verify
Pa = 0.961 (antineoplastic)
In silico model suggests kinase inhibition potential
PASS prediction; experimental validation required
Computational pharmacology Kinase inhibition Antineoplastic activity

Synthetic Intermediate Versatility: Ester vs. Acid Analogs

The methyl ester of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate serves as a versatile handle for amide bond formation, hydrolysis to the acid, or reduction to the alcohol. In contrast, the analogous carboxylic acid 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152539-92-8) requires activation (e.g., HATU, EDC) for amidation, often with lower yields and more side reactions [1]. Furthermore, the 1-(cyanomethyl) analog 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 2098093-64-0) introduces a reactive nitrile group that can undergo unwanted hydrolysis or nucleophilic attack under basic conditions, limiting its utility in multi-step syntheses .

Synthetic Versatility
Method context
Ester: stable, multi-step compatible; Acid: requires activation; Cyanomethyl: nitrile instability
Ester handle supports reliable diversification
Qualitative comparison of functional group compatibility
Organic synthesis Medicinal chemistry Late-stage functionalization

Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Application Scenarios


Kinase Inhibitor Lead Generation

This compound is ideally suited as a starting scaffold for the synthesis of ATP-competitive kinase inhibitors, particularly those targeting ALK5, p38 MAPK, or other kinases with a hinge-binding motif complementary to the 2-pyridylpyrazole pharmacophore. Its ester handle allows for rapid diversification into amide libraries, enabling systematic SAR studies to optimize potency, selectivity, and ADME properties [1].

Chemical Probes for Target Validation

The high predicted probability of antineoplastic and apoptosis-inducing activity makes this compound a valuable precursor for developing chemical probes to validate novel oncology targets. Its synthetic tractability supports the rapid generation of tool compounds for cellular and in vivo proof-of-concept studies [2].

Building Block for Fragment-Based Drug Discovery

With a molecular weight of 203.2 g/mol and a balanced LogP profile, this compound meets the criteria for a high-quality fragment. It can be incorporated into fragment libraries for screening against diverse protein targets, and its reactive ester group facilitates subsequent fragment growing or linking strategies [3].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
ATP-competitive scaffold
Kinase selectivity and potency SAR
Target validation probes
Predicted kinase inhibition
Proof-of-concept studies
Fragment-based drug discovery
Low MW fragment
Fragment growing/linking strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.